molecular formula C5H12ClN3O2S B6178527 (1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride CAS No. 2567498-57-9

(1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride

Cat. No.: B6178527
CAS No.: 2567498-57-9
M. Wt: 213.7
Attention: For research use only. Not for human or veterinary use.
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Properties

CAS No.

2567498-57-9

Molecular Formula

C5H12ClN3O2S

Molecular Weight

213.7

Origin of Product

United States

Preparation Methods

The synthesis of (1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride typically involves the reaction of thiomorpholine with urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and urea moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

(1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride can be compared with other similar compounds, such as:

The uniqueness of (1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride lies in its combined thiomorpholine and urea structure, which imparts distinct chemical and biological properties.

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